molecular formula C7H9NS B13320203 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole

3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole

Cat. No.: B13320203
M. Wt: 139.22 g/mol
InChI Key: JRYBVHBFFHZRNA-UHFFFAOYSA-N
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Description

3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and other alkylating agents such as allyl, propargyl, and benzyl bromides in the presence of sodium hydride in tetrahydrofuran (THF) . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Lead tetraacetate in an appropriate solvent.

    Reduction: Hydrazine hydrate in boiling ethanol.

    Substitution: Alkyl halides (e.g., methyl iodide, allyl bromide) in the presence of sodium hydride and THF.

Major Products

    Oxidation: Diazene derivatives.

    Reduction: Hydrazide derivatives.

    Substitution: N-substituted thieno[3,2-b]pyrrole derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole can be compared with other thieno[3,2-b]pyrrole derivatives:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different scientific fields.

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

3-methyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole

InChI

InChI=1S/C7H9NS/c1-5-4-9-6-2-3-8-7(5)6/h4,8H,2-3H2,1H3

InChI Key

JRYBVHBFFHZRNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1NCC2

Origin of Product

United States

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